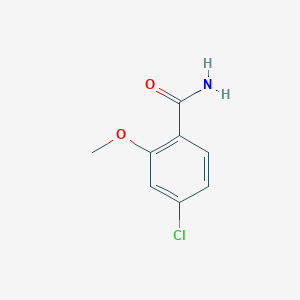

4-Chloro-2-methoxybenzamide

Description

Historical Context and Evolution of Benzamide (B126) Scaffolds in Medicinal Chemistry

The journey of benzamide derivatives in medicine is a story of serendipity followed by rational design. The mid-20th century marked a revolutionary period in psychopharmacology, largely initiated by the discovery of phenothiazines like chlorpromazine. nih.gov These early antipsychotics, while effective, came with significant side effects, prompting a search for alternatives. This search led to the substituted benzamides, which were initially explored for other properties but were serendipitously found to possess antipsychotic effects. nih.gov

Compounds like Sulpiride (B1682569), an early substituted benzamide, demonstrated a different clinical profile, showing efficacy against the negative symptoms of schizophrenia and in treating dysthymia, with a mechanism of action focused on the selective modulation of dopamine (B1211576) receptors in the mesolimbic system. nih.gov This discovery heralded the classification of benzamides as "atypical" antipsychotics and showcased the potential of the benzamide scaffold to yield drugs with more refined pharmacological profiles. nih.govnih.gov Over the decades, this scaffold has been extensively modified, leading to a vast library of compounds with activities spanning from antiemetics (like Metoclopramide) to anticancer agents, confirming the benzamide framework as a truly privileged structure in medicinal chemistry. wikipedia.orgtaylorandfrancis.com

Significance of the 4-Chloro-2-methoxybenzamide Moiety as a Core Structure for Diverse Bioactive Compounds

The specific substitution pattern of this compound is not arbitrary; it is key to the biological activities of its derivatives. The chlorine atom at the 4-position and the methoxy (B1213986) group at the 2-position significantly influence the molecule's electronic distribution, lipophilicity, and ability to form specific interactions with protein binding pockets. ontosight.aiyoutube.com These substituents can enhance binding affinity, modulate metabolic stability, and orient the rest of the molecule for optimal interaction with its biological target. ontosight.aidrughunter.com

This unique combination has made this compound a foundational building block for a range of bioactive compounds targeting distinct disease pathways. smolecule.com Its derivatives have shown significant promise as dual antagonists of serotonin (B10506) 5-HT3 and dopamine D2 receptors, which is valuable for developing broad-spectrum antiemetic agents. smolecule.comnih.gov Furthermore, this scaffold is the basis for potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases, and has been investigated for its potential in treating conditions like multiple sclerosis and Alzheimer's disease. acs.orgnih.govorscience.ru In oncology, derivatives have been synthesized and evaluated as potential treatments for various cancers, including osteosarcoma and pancreatic cancer. nih.govsemanticscholar.orgresearchgate.net

The following table details some of the diverse biological activities reported for derivatives of this versatile scaffold.

| Derivative Class | Target(s) | Reported Activity | Reference Compound Example | IC₅₀ Value |

| Antiemetic Agents | Dopamine D2 & Serotonin 5-HT3 Receptors | Dual antagonism | 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (Compound 82) | 17.5 nM (D2) |

| Anti-inflammatory Agents | NLRP3 Inflammasome | Inhibition of IL-1β release | JC-171 (5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide) | 8.45 µM |

| Anticancer Agents | Proliferation of cancer cell lines | Antiproliferative activity | 5-chloro-2-methoxy-N-(4-(N-(4-fluorobenzyl)sulfamoyl)phenyl)benzamide (Compound 4j) | Potent activity against MIA PaCa-2 cell line |

| Antimycobacterial Agents | Mycobacterium tuberculosis | Inhibition of bacterial growth | 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide (Thioxo analogue) | 2 µmol L⁻¹ (MIC) |

| Hedgehog Pathway Inhibitors | Smoothened (Smo) receptor | Inhibition of Hh signaling | Pyridyl derivative of 2-methoxybenzamide (B150088) (Compound 21) | 0.03 µM |

IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) are measures of a substance's potency in inhibiting a specific biological or biochemical function.

Current Research Landscape and Unexplored Opportunities in this compound Analogue Development

Current research on this compound analogues is vibrant and multi-faceted, primarily focusing on oncology and inflammatory diseases. Scientists are actively developing these compounds as selective inhibitors of lysine (B10760008) deacetylases (HDACs) and as agents that can arrest the cell cycle and induce apoptosis in cancer cells. researchgate.netresearchgate.net For instance, certain derivatives have shown high sensitivity against human pancreatic carcinoma. semanticscholar.orgresearchgate.net Another promising avenue is the development of agents that inhibit the migration and invasion of osteosarcoma cells, potentially offering a new strategy to combat metastatic cancers. nih.gov

In the realm of inflammation, the focus is on optimizing NLRP3 inflammasome inhibitors. nih.govnih.gov Research is geared towards developing analogues with improved potency and selectivity, with the goal of treating neurodegenerative diseases like multiple sclerosis and Alzheimer's disease. acs.orgresearchgate.net

Despite this progress, several opportunities remain unexplored.

Broadening Therapeutic Applications: While research has concentrated on specific cancers and inflammatory pathways, the potential of this compound derivatives in other areas, such as antiviral or other metabolic diseases, is not yet fully explored. The diverse activities of the benzamide class suggest that new screening efforts could uncover novel applications. nih.govmdpi.com

Targeting Drug Resistance: The development of analogues that can overcome drug resistance is a significant opportunity. For example, designing derivatives effective against vismodegib-resistant cancer cells in Hedgehog pathway-driven cancers represents a critical unmet need. nih.gov

Exploring New Chemical Space: Most current work involves modifications to the amine part of the benzamide. Systematic exploration of different substituents on the benzamide ring itself, beyond the foundational 4-chloro and 2-methoxy groups, could lead to new structure-activity relationships and novel intellectual property.

Dual-Target or Multi-Target Ligands: Building on the success of dual 5-HT3/D2 antagonists, a deliberate design approach for multi-targeted ligands for complex diseases like cancer or neuroinflammation could yield next-generation therapeutics with enhanced efficacy. nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

4-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

OXAZYPDRGPSAEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methoxybenzamide and Its Derivatives

Established Synthetic Routes for the 4-Amino-5-chloro-2-methoxybenzoic Acid Intermediate

A crucial intermediate for many derivatives in this class is 4-Amino-5-chloro-2-methoxybenzoic acid. google.comlookchem.com Its synthesis is typically achieved from readily available precursors through a sequence of methylation, chlorination, and hydrolysis reactions. google.com

The most common and economically viable starting material for the synthesis of the key intermediate is p-aminosalicylic acid. google.com This precursor is chosen for its low cost and accessibility. The synthetic pathway transforms the phenolic hydroxyl and carboxylic acid groups of the starting material into the desired methoxy (B1213986) and chloro-substituted pattern on the benzene (B151609) ring. google.com

The conversion of p-aminosalicylic acid to 4-Amino-5-chloro-2-methoxybenzoic acid involves a precise three-step sequence. google.com

Methylation: The synthesis begins with the methylation of the hydroxyl group of p-aminosalicylic acid. google.com This is typically performed using dimethyl sulfate (B86663) in an alkaline medium, such as potassium hydroxide (B78521) in acetone. google.com This reaction selectively forms the methyl ether (methoxy group) and esterifies the carboxylic acid, yielding methyl 4-amino-2-methoxybenzoate. google.com Maintaining a low temperature during this step is crucial to prevent undesired N-methylation of the amino group.

Chlorination: The intermediate, methyl 4-amino-2-methoxybenzoate, is then subjected to regioselective chlorination at the 5-position of the benzene ring. google.com The chlorinating agent of choice is often N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF). google.com The reaction proceeds efficiently, yielding methyl 4-amino-5-chloro-2-methoxybenzoate with high purity. google.com An alternative, more direct route involves the chlorination of 4-amino-2-methoxybenzoic acid using reagents like iodobenzene (B50100) dichloride (PhICl₂), which can streamline the process by avoiding the need for esterification.

Hydrolysis: The final step is the saponification or alkaline hydrolysis of the methyl ester group to yield the free carboxylic acid. google.com This is accomplished by refluxing the methyl 4-amino-5-chloro-2-methoxybenzoate with a base, such as sodium hydroxide or potassium hydroxide, in a mixed solvent system like methanol (B129727) and water. google.com Subsequent acidification of the reaction mixture to a pH of approximately 5 precipitates the final product, 4-Amino-5-chloro-2-methoxybenzoic acid, as a solid. google.com

Table 1: Synthetic Steps for 4-Amino-5-chloro-2-methoxybenzoic Acid This table is interactive. You can sort and filter the data.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1. Methylation | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Methyl 4-amino-2-methoxybenzoate | 89 - 92.1 |

| 2. Chlorination | Methyl 4-amino-2-methoxybenzoate | N-Chlorosuccinimide (NCS), DMF | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5 - 88.3 |

Amidation Reactions for Formation of the Benzamide (B126) Linkage

The formation of the amide bond is a pivotal step in synthesizing 4-Chloro-2-methoxybenzamide and its derivatives. This transformation typically involves the coupling of a carboxylic acid, such as 5-chloro-2-methoxybenzoic acid or 4-amino-5-chloro-2-methoxybenzoic acid, with a primary or secondary amine. guidechem.comnih.gov

A common and straightforward method involves the activation of the carboxylic acid group. guidechem.com This is often achieved by converting the benzoic acid derivative into a more reactive species, such as an acyl chloride. For instance, reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride produces 5-chloro-2-methoxybenzoyl chloride. guidechem.com This highly reactive intermediate can then be condensed with an appropriate amine to form the desired benzamide. guidechem.com

In addition to the acyl chloride method, a variety of modern coupling reagents are employed to facilitate amide bond formation under milder conditions. chemicalbook.comacs.org These reagents are designed to activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acyl chloride. Examples of such reagents include:

Triazine-based coupling agents: Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have been used to activate 4-amino-5-chloro-2-methoxybenzoic acid for coupling with amines like N-ethylethylenediamine. chemicalbook.com

Phosphonium (B103445) salts: A versatile methodology involves the in-situ generation of reactive phosphonium salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide. acs.org These species efficiently activate carboxylic acids, enabling their conversion to amides at room temperature in good to excellent yields upon reaction with primary and secondary amines. acs.org

The choice of amidation method often depends on the specific substrates, desired reaction conditions, and the presence of other functional groups in the molecule.

Strategies for Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. Functionalization can be achieved by introducing various substituents on the amide nitrogen or by making modifications to the benzene ring itself.

A primary strategy for creating diverse libraries of compounds is the introduction of various substituents on the amide nitrogen. This is achieved during the amidation reaction by selecting a specific primary or secondary amine for coupling with the benzoic acid core. nih.govresearchgate.net This approach allows for the incorporation of a vast range of functional groups and structural motifs, significantly altering the properties of the final molecule.

A prominent example is the synthesis of Metoclopramide, which is formed by the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethane-1,2-diamine. nih.gov Similarly, coupling the same acid with other amines, such as glycine (B1666218) esters or N-ethylethylenediamine, leads to different N-substituted derivatives. chemicalbook.comnih.gov The synthesis of a wide series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been accomplished by reacting the core acid with various substituted amines, demonstrating the robustness of this derivatization strategy. researchgate.net

Table 2: Examples of N-Substituted Derivatives from 4-Amino-5-chloro-2-methoxybenzoic Acid This table is interactive. You can sort and filter the data.

| Amine Reactant | Resulting N-Substituted Benzamide |

|---|---|

| N,N-Diethylethane-1,2-diamine | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Metoclopramide) |

| Glycine benzyl (B1604629) ester | 2-(4-Amino-5-chloro-2-methoxybenzamido)acetic acid benzyl ester |

| N-ethylethlenediamine | 4-Amino-5-chloro-N-(2-(ethylamino)ethyl)-2-methoxybenzamide (N-Desethyl Metoclopramide) |

Further diversification of the this compound scaffold can be achieved by modifying the substituents on the benzene ring. These modifications can be introduced either by starting with a differently substituted precursor or by direct functionalization of the aromatic ring.

Alkylation of Ring Substituents: The 4-amino group on the 4-amino-5-chloro-2-methoxybenzoic acid intermediate can be alkylated. For example, methylation using methyl iodide in the presence of sodium hydride yields 4-methylamino-5-chloro-2-methoxybenzoic acid.

Halogenation: Beyond the existing chlorine atom, other halogens can be introduced onto the aromatic ring. The 5-position is activated for electrophilic substitution. The use of N-bromosuccinimide (NBS) or iodine monochloride (ICl) can introduce bromine or iodine, respectively, at this position on related 4-amino-2-alkoxybenzoic acid scaffolds. More advanced palladium-catalyzed methods have also been developed for the meta-C–H bromination of substituted benzoic acid derivatives, offering alternative routes for halogenation. rsc.org

These strategies for modifying the benzene ring provide another layer of structural diversity, enabling fine-tuning of the molecule's chemical characteristics for various research applications.

Incorporation of Heterocyclic Moieties

The covalent attachment of heterocyclic rings to the this compound scaffold is a common strategy to generate novel derivatives. The nature of the heterocyclic moiety can significantly influence the physicochemical properties of the parent molecule. Methodologies for incorporating heterocycles such as pyrrolidine (B122466), benzimidazole (B57391), thiadiazole, piperidine (B6355638), and morpholine (B109124) often involve standard amide bond formation or nucleophilic substitution reactions.

A notable example involves the synthesis of pyrrolidine-containing analogues. Specifically, the four optical isomers of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide have been successfully prepared. nih.gov The synthesis begins with optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine, which is then coupled with the benzoyl moiety to yield the final products. nih.gov This approach highlights a direct amidation strategy to link the pre-synthesized chiral heterocycle to the benzamide core.

For the incorporation of a benzimidazole ring, synthetic routes often involve the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its activated form. nih.govijrar.orgrsc.org In the context of 2-methoxybenzamide (B150088) derivatives, a general method involves condensing a substituted acid with 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline. nih.gov This is achieved by first converting the substituted 2-methoxybenzoic acid to its acyl chloride, typically using thionyl chloride, followed by reaction with the benzimidazole-containing aniline (B41778) in the presence of a base like triethylamine. nih.gov

The synthesis of thiadiazole derivatives has also been explored. One reported method involves the reaction of 3-methoxybenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) to produce N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide. researchgate.net Although this example lacks the 4-chloro substituent, the fundamental synthetic step—acylation of an amino-thiadiazole—is directly applicable. General thiadiazole synthesis often involves the cyclization of thiosemicarbazides using dehydrating agents or reacting acid hydrazides with reagents like phosphorus pentasulfide. nih.govekb.eg

Regarding piperidine and morpholine moieties, synthetic strategies often rely on coupling the heterocyclic amine with an activated carboxylic acid. For instance, the synthesis of 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide involves the reaction of 4-aminomethylpiperidine with 4-chlorobenzoyl chloride. ijert.org While not a direct derivative of this compound, this illustrates a standard acylation approach. Similarly, morpholine can be introduced via nucleophilic aromatic substitution, as demonstrated in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where morpholine displaces a chlorine atom on a quinoline (B57606) ring in the presence of a base like potassium carbonate. mdpi.compreprints.org

Development of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of this compound is a significant area of development, primarily focused on creating compounds with an N-(4-sulphamoylphenyl)benzamide core. A general and effective synthetic route has been established for a series of these compounds. researchgate.net

The synthesis typically begins with the reaction of 5-chloro-2-methoxybenzoic acid. This starting material is activated and coupled with an aniline derivative. The resulting intermediate is then subjected to chlorosulfonation using chlorosulfonic acid, which introduces the sulfonyl chloride group (-SO₂Cl) onto the phenyl ring. researchgate.net In the final step, this reactive sulfonyl chloride is treated with an appropriate amine (primary or secondary) in the presence of a base, such as sodium carbonate, in a mixed solvent system like THF/H₂O. This step yields the desired N-substituted sulfonamide derivative. researchgate.net The yields for this final amination step are reported to be in the range of 45-93%. researchgate.net

This multi-step process allows for the creation of a diverse library of sulfonamide derivatives by varying the amine used in the final step. Research has detailed the synthesis and characterization of numerous such compounds, including their melting points and analytical data. researchgate.net

| Compound ID | Substituent (Amine Used) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | Ammonia | 75 | 202-204 |

| 4b | Methylamine | 72 | 201-203 |

| 4h | Aniline | 83 | 173-175 |

| 4j | 4-Fluoroaniline | 45 | 197-199 |

| 4l | Ethylamine | 62 | 172-174 |

| 4m | Cyclopropylamine | 93 | 185-187 |

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

The development of stereochemically pure analogues of this compound is critical where specific stereoisomers may exhibit desired therapeutic activity. This can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis involves constructing the molecule in a way that preferentially forms one stereoisomer. This can be accomplished by using chiral starting materials, chiral catalysts, or chiral auxiliaries. An example of using a chiral starting material is the synthesis of the four optical isomers of 4-amino-5-chloro-2-methoxy-N-[(pyrrolidinyl)methyl]benzamide. nih.gov The synthesis starts from commercially available trans-4-hydroxy-L-proline, a chiral amino acid, which ensures the stereochemistry of the pyrrolidine ring is controlled from the outset. By manipulating the stereocenters of this starting material, each of the four desired stereoisomers of the final benzamide derivative was selectively prepared. nih.gov

Another advanced approach is the creation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. For tertiary benzamides, axial chirality can exist about the carbonyl carbon-aryl carbon bond. nih.gov An enantioselective synthesis of such atropisomeric benzamides has been achieved through peptide-catalyzed bromination. nih.gov This method uses a simple tetrapeptide catalyst to control the stereoselective addition of bromine atoms to the aromatic ring, thereby creating the chiral axis with high enantiomeric excess. While this has been demonstrated on a range of substituted benzamides, the principle is applicable to analogues of this compound that are appropriately substituted to create a high barrier to rotation. nih.gov

Chiral Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the crystallization of diastereomeric salts. This involves reacting the racemic compound (e.g., a carboxylic acid or an amine) with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine). wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. After separation, the resolving agent is removed, yielding the pure enantiomers.

For benzamide derivatives, chiral column chromatography is a powerful analytical and preparative technique for resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. nih.gov For example, the chiral separation of benzamide antipsychotics like sulpiride (B1682569) and amisulpride (B195569) has been successfully achieved on an amylose-tris-(5-chloro-2-methylphenylcarbamate) CSP. nih.gov By optimizing the mobile phase composition, baseline separation of the enantiomers can be achieved, allowing for both the analysis and isolation of the individual stereoisomers. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 2 Methoxybenzamide Analogues

Elucidation of Key Pharmacophores within the 4-Chloro-2-methoxybenzamide Structure

The foundational structure of this compound serves as a crucial scaffold from which numerous biologically active analogues have been developed. A key pharmacophore is the substituted benzoyl moiety, which is essential for interaction with various biological targets. For instance, in the development of dual antagonists for serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors, the 4-amino-5-chloro-2-methoxybenzoyl group was identified as a core structural element responsible for binding affinity. nih.gov

Further studies on related benzamides designed as potential gastroprokinetic agents have highlighted the importance of the substituents attached to the amide nitrogen. The nature and orientation of these substituents are critical determinants of biological activity. For example, the direction of an N-benzyl group was found to significantly influence the gastric emptying activity of a series of 4-amino-5-chloro-2-ethoxybenzamides, indicating that this part of the molecule is a key pharmacophoric feature. nih.gov The combination of the substituted aromatic ring and the specific geometry of the amide substituent constitutes the essential pharmacophore for these classes of compounds.

Positional and Electronic Effects of Substituents on Biological Activity

Influence of the Chloro and Methoxy (B1213986) Groups

In a series of 4-amino-2-methoxybenzamide (B3153486) derivatives, modification of the substituent at the 5-position (adjacent to the chloro group in the parent structure) had a marked effect on receptor binding. Replacing the hydrogen at this position with electron-withdrawing groups like bromo and iodo, in a 4-amino-5-chloro-2-methoxybenzoyl scaffold, led to a significant increase in binding affinity for the dopamine D2 receptor. nih.gov This suggests that the electronic properties and size of the substituent at this position are key for optimizing receptor interactions.

The methoxy group at the 2-position often plays a role in establishing a preferred conformation of the molecule through steric hindrance and potential hydrogen bonding, influencing how the molecule presents itself to its biological target.

Impact of Amide Nitrogen Substitutions on Target Affinity

The substituent attached to the amide nitrogen is a primary point of diversification for this class of compounds and has a profound impact on target affinity and selectivity. Structure-activity relationship studies have shown that systematic modification of this group can fine-tune the pharmacological profile.

For dual 5-HT3/D2 receptor antagonists, the selection of the amine moiety was crucial. A 1-ethyl-4-methylhexahydro-1,4-diazepine ring attached to the amide nitrogen was identified as an optimal moiety for high binding affinity. nih.gov Similarly, in the pursuit of gastroprokinetic agents, replacing the oxygen atom in a morpholine (B109124) ring (attached via a methyl group to the amide nitrogen) with sulfur, nitrogen, or carbon generally maintained potent activity. nih.gov However, altering the linker length between the amide and the heterocyclic ring also modulated activity, with an ethyl linker proving as potent as a methyl linker in certain cases. nih.gov

These findings underscore that the size, shape, and chemical nature of the group attached to the amide nitrogen are critical for achieving desired biological activity, with heterocyclic rings often being favored for their ability to form specific interactions with target receptors.

The following table summarizes the structure-activity relationships of certain 4-amino-5-chloro-2-methoxybenzamide (B2938741) analogues with substitutions on the amide nitrogen, highlighting their affinity for the Dopamine D2 receptor. nih.gov

| Compound ID | Amine Moiety (Substituent on Amide Nitrogen) | Dopamine D2 Receptor Affinity (IC₅₀, nM) |

| Metoclopramide | N-(2-(diethylamino)ethyl) | 483 |

| Analogue 82 | N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) (with 4-methylamino) | 17.5 |

| Analogue 110 | N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) (with 4-methylamino, 5-bromo) | 61.0 |

| Analogue 112 | N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) (with 4-methylamino, 5-iodo) | 26.3 |

Conformational Preferences and Their Relation to Biological Recognition

Computational studies and X-ray crystallography have shown that the phenyl rings in such structures are often twisted relative to the plane of the amide or amidoxime (B1450833) group. researchgate.net This twisting is influenced by intramolecular interactions, such as hydrogen bonds between the amide N-H and the 2-methoxy group, which can lock the molecule into a specific, biologically active conformation.

Investigation of Hydrogen Bonding Networks and π-π Stacking in Bioactivity

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental to the molecular recognition process between a ligand and its receptor. In analogues of this compound, these forces play a significant role in determining binding affinity and stability.

The amide moiety itself is a classic hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the methoxy group and any additional substituents can participate in hydrogen bonding networks. X-ray crystal structures of related compounds reveal the formation of strong intramolecular hydrogen bonds, such as between an N-H group and an adjacent oxygen atom, which helps to define the molecule's conformation. researchgate.net Intermolecular hydrogen bonds are also critical, often leading to the formation of dimers or more extensive networks in the solid state, which can be a model for interactions in a receptor pocket. researchgate.net

π-π stacking is another important interaction, occurring between the aromatic benzamide (B126) ring and aromatic residues within the binding site of a protein. The electron density of the aromatic ring, which is modulated by the chloro and methoxy substituents, influences the strength of these stacking interactions. rsc.org Theoretical studies have suggested that hydrogen bonding and π-π stacking can act synergistically; the formation of a hydrogen bond can alter the electronic distribution of the aromatic ring, thereby strengthening the π-π stacking interaction. rsc.orgnih.gov This synergy can lead to a more stable ligand-receptor complex and, consequently, higher bioactivity.

Biological Activities and Molecular Mechanisms of Action for 4 Chloro 2 Methoxybenzamide Derivatives

Receptor Agonism and Antagonism

Derivatives of 4-Chloro-2-methoxybenzamide have shown notable activity at both serotonin (B10506) and dopamine (B1211576) receptors, acting as modulators that can either activate or block these critical signaling pathways.

Serotonin Receptor Modulation (e.g., 5-HT3, 5-HT4)

Research into derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, a closely related structure, has identified potent ligands for the 5-HT4 receptor. These compounds exhibit both agonist and antagonist properties, depending on their specific structural modifications.

Certain ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent 5-HT4 receptor agonists. For instance, compounds where the piperidine (B6355638) ring is monosubstituted have been found to possess nanomolar affinity for this receptor. Specifically, the derivative designated as 7a (ML 10302) and another, 7k, have demonstrated high affinity with Kᵢ values of 1.07 ± 0.5 nM and 1.0 ± 0.3 nM, respectively. uni.lu These compounds were observed to be partial agonists, eliciting a maximal response that was 60-80% of that of serotonin. uni.lu

Conversely, structural alterations, such as the introduction of two methyl groups on the piperidine ring, can dramatically shift the pharmacological profile from agonism to antagonism. uni.lu The derivative 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7g) acts as a potent 5-HT4 receptor antagonist with a Kᵢ value of 0.26 ± 0.06 nM. uni.lu This compound effectively inhibited the relaxant action of serotonin in rat esophagus muscle, demonstrating a pA₂ value of 8.6. uni.lu

| Compound | Pharmacological Profile | Binding Affinity (Kᵢ) | Functional Activity (pA₂) |

|---|---|---|---|

| 7a (ML 10302) | Partial Agonist | 1.07 ± 0.5 nM | Not Applicable |

| 7k | Partial Agonist | 1.0 ± 0.3 nM | Not Applicable |

| 7g | Antagonist | 0.26 ± 0.06 nM | 8.6 |

Dopamine Receptor Modulation (e.g., D2, D3, D4)

In the realm of dopamine receptor modulation, derivatives of (S)-N-(3-pyrrolidinyl)benzamide have been synthesized and evaluated for their binding affinity to D2, D3, and D4 receptors. One such derivative, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611), has demonstrated high affinity and selectivity, particularly for the D3 and D4 receptor subtypes. nih.gov

This compound exhibited a high affinity for D3 and D4 receptors with Kᵢ values of 21 nM and 2.1 nM, respectively. nih.gov Notably, it showed a 110-fold selectivity for the D4 receptor and a 10-fold preference for the D3 receptor over the D2 receptor. nih.gov This selectivity is attributed to the different bulk tolerance of the dopamine receptor subtypes for substituents on the benzamide (B126) nucleus, with the D4 receptor accommodating larger groups more readily than the D3 and D2 receptors. nih.gov

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity over D2 |

|---|---|---|

| D2 | - | - |

| D3 | 21 nM | 10-fold |

| D4 | 2.1 nM | 110-fold |

Enzyme Inhibition Profiles

The versatility of the this compound scaffold extends to enzyme inhibition, with derivatives showing activity against enzymes implicated in neurodegenerative diseases, physiological pH regulation, and developmental signaling pathways.

Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition

While extensive research has been conducted on benzamide derivatives as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes central to the pathology of Alzheimer's disease, specific inhibitory data for direct derivatives of this compound is not prominently available in the reviewed scientific literature. One study on related compounds synthesized phenolic derivatives and their carbamates based on a 4-amino-5-chloro-2-methoxybenzamide (B2938741) structure, noting that the carbamates were capable of inhibiting AChE with IC₅₀ values in a similar range to the drug rivastigmine. uni.lu However, specific IC₅₀ values for the direct benzamide precursors were not provided. uni.lu

Carbonic Anhydrase (e.g., CA-B) Inhibition

The inhibition of carbonic anhydrases (CAs), a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, has been explored with various sulfonamide-based compounds. Research on sulfonamide-based thiadiazole derivatives has shown that the inclusion of both methoxy (B1213986) and chloro groups on a benzene (B151609) ring can lead to potent CA inhibition. nih.gov One such derivative, STD 4f, exhibited the lowest IC₅₀ value in its series, indicating strong inhibitory potential. nih.gov However, these compounds are structurally distinct from simple this compound derivatives. Similarly, studies on 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated high affinity for CA isozymes, but these also represent a different chemical class. nih.gov

Hedgehog Signaling Pathway (Smoothened Receptor) Inhibition

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and has been implicated in cancer. The Smoothened (Smo) receptor is a key component of this pathway. A series of 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as inhibitors of the Hh signaling pathway. nih.gov These compounds have demonstrated potent, submicromolar inhibition. nih.gov

One particularly potent benzamide analog, compound 21, which features the 2-methoxybenzamide scaffold, was identified as a powerful inhibitor of the Hh pathway with an IC₅₀ value of 0.03 µM. nih.gov Its mechanism of action is attributed to the blockade of the Smoothened receptor. nih.gov This compound was also effective against a drug-resistant mutant of Smo, showing only a slight decrease in activity. nih.gov

| Compound | Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Compound 21 | Smoothened (Smo) Receptor | 0.03 µM |

Aldo-keto Reductase (AKR1C) Inhibition

While direct studies specifically investigating this compound derivatives as inhibitors of aldo-keto reductase 1C (AKR1C) isoforms are limited, the broader class of benzamide derivatives has been a focal point in the development of AKR1C inhibitors. The AKR1C family, particularly AKR1C3, is implicated in the biosynthesis of androgens and prostaglandins, making it a therapeutic target in hormone-dependent cancers and inflammatory diseases.

Virtual screening of fragment libraries has successfully identified various benzamide-containing scaffolds as potential AKR1C inhibitors. For instance, 2-(benzylideneamino)benzamides and 3-aminobenzoic acids have been highlighted as selective inhibitors of AKR1C3. nih.gov Furthermore, N-phenylanthranilic acids, which are structurally related to benzamides, are recognized as potent, albeit often non-selective, inhibitors of several AKR1C isoforms. nih.govnih.gov The inhibitory activity of these compounds is often attributed to their ability to occupy the substrate-binding pocket of the enzyme, thereby blocking the access of natural substrates. The structure-activity relationship studies within these series often point to the importance of the carboxylic acid and the N-phenyl group substitutions in determining both potency and selectivity. nih.gov Given these findings, the this compound scaffold represents a promising starting point for the design of novel and selective AKR1C inhibitors.

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Biology

Derivatives of this compound have demonstrated significant potential as anticancer agents, exerting their effects through the modulation of cell cycle progression and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest (e.g., G1, G2/M phases)

The ability of this compound derivatives to halt the proliferation of cancer cells is often linked to their capacity to induce cell cycle arrest at specific checkpoints, namely the G1 and G2/M phases.

One study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, which shares the N-(4-chlorophenyl) moiety, demonstrated the induction of cell cycle arrest at the G1 phase in a breast cancer cell line. nih.gov This G1 arrest prevents the cells from entering the S phase, the period of DNA synthesis, thereby inhibiting their replication.

Conversely, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were found to cause cell cycle arrest at the G2/M phase in MIA PaCa-2 human pancreatic carcinoma cells. nih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis, the final stage of cell division. The underlying mechanism for G2/M arrest often involves the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins. For instance, some derivatives have been shown to down-regulate the expression of cyclin B1 and cyclin A2, proteins crucial for the progression through the G2 and M phases. researchgate.net

Induction of Apoptosis Pathways (e.g., Bcl-2 activation, mitochondrial dysfunction)

Beyond halting the cell cycle, this compound derivatives can trigger apoptosis, a controlled process of cell death that is often dysregulated in cancer. The induction of apoptosis by these compounds frequently involves the intrinsic, or mitochondrial, pathway.

Studies have shown that treatment with these derivatives can lead to an increase in the activity of effector caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. nih.gov The activation of caspase-9 is a hallmark of the intrinsic apoptotic pathway, which is initiated by mitochondrial dysfunction. This dysfunction can be characterized by a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 itself, act to preserve mitochondrial integrity. Research on some benzamide derivatives has indicated a reduction in the levels of anti-apoptotic proteins, which would favor the pro-apoptotic members of the family, leading to mitochondrial outer membrane permeabilization and the initiation of the caspase cascade. researchgate.net

Activity against Specific Cancer Cell Lines (e.g., MIA PaCa-2, A2780, HCT-116, HT-29, A549, MKN45)

The antiproliferative and pro-apoptotic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

A study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives revealed significant anti-proliferative activity against the human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. nih.gov Notably, the human pancreatic carcinoma cell line (MIA PaCa-2) displayed the highest sensitivity to one of the tested compounds. nih.gov Further mechanistic studies in MIA PaCa-2 cells confirmed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis. nih.gov The anticancer activity of umbelliferone, a compound with a coumarin (B35378) structure that can be found in some natural product-inspired derivatives, has also been investigated against MIA PaCa-2 and MKN-45 human gastric cancer cells, showing a significant cytotoxic effect. nih.gov

The colon cancer cell line HCT-116 has been a target for various benzamide and related derivatives. For example, certain 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown significant activity against HCT-116 cells. nih.gov Similarly, studies on other benzimidazole (B57391) derivatives have also reported anti-proliferation effects on HCT-116 cells. nih.gov The related colon carcinoma cell line, HT-29, which is characterized by high COX-2 expression, has been shown to be inhibited by 2-phenylimino derivatives of 4-thiazolidinones, which share some structural similarities with benzamide derivatives. nih.gov

In the context of lung cancer, benzamide analogs have been shown to inhibit the growth of A549 tumor cells in a dose- and time-dependent manner. mdpi.com Other studies on new 4-methylbenzamide (B193301) derivatives containing substituted purines have also demonstrated anti-proliferative activity against the A549 cell line. researchgate.net

The table below summarizes the activity of various benzamide and related derivatives against the specified cancer cell lines.

| Cell Line | Cancer Type | Compound/Derivative Class | Observed Effect | Reference |

|---|---|---|---|---|

| MIA PaCa-2 | Pancreatic | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | High sensitivity, G2/M arrest, apoptosis | nih.gov |

| A2780 | Ovarian | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Anti-proliferative activity | nih.gov |

| HCT-116 | Colon | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Anti-proliferative activity | nih.gov |

| HCT-116 | Colon | 4-chloro-2-mercaptobenzenesulfonamide derivatives | Significant activity | nih.gov |

| HT-29 | Colon | 2-phenylimino derivative of 4-thiazolidinone | Inhibition | nih.gov |

| A549 | Lung | Benzamide analogs | Growth inhibition | mdpi.com |

| A549 | Lung | 4-methylbenzamide derivatives with purines | Anti-proliferative activity | researchgate.net |

| MKN45 | Gastric | Umbelliferone | Cytotoxic effect | nih.gov |

Other Documented Biological Activities (e.g., antimicrobial, anti-inflammatory, antiviral, gastroprokinetic)

In addition to their anticancer properties, derivatives of this compound have been investigated for a range of other therapeutic applications.

Antimicrobial Activity: Several studies have highlighted the potential of benzamide derivatives as antimicrobial agents. For instance, a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides demonstrated high bacteriostatic activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also shown to inhibit biofilm formation, a key virulence factor in chronic infections. nih.gov Other 4-chloro-2-mercaptobenzenesulfonamide derivatives have also been synthesized and screened for their antibacterial activity.

Anti-inflammatory Activity: The benzamide scaffold is present in some compounds with anti-inflammatory properties. N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, targeting both inflammation and tumor progression. nih.gov Additionally, compounds containing a 2-methoxy-phenol moiety, such as 2-methoxy-4-vinylphenol, have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS).

Antiviral Activity: The antiviral potential of benzamide derivatives has also been explored. A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated its activity against the Hepatitis B virus (HBV). Furthermore, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of the respiratory syncytial virus (RSV). nih.gov

Gastroprokinetic Activity: Certain benzamide derivatives have been developed as gastroprokinetic agents to improve gastric motility. A study on novel benzamide derivatives with amphoteric side chains, specifically 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid, showed potent gastro- and colon-prokinetic activities in conscious dogs. nih.gov These compounds often exert their effects by acting on serotonin receptors in the gastrointestinal tract.

The diverse biological activities of this compound derivatives underscore their importance as a versatile scaffold in drug discovery and development, with potential applications spanning oncology, infectious diseases, inflammation, and gastrointestinal disorders.

Metabolic Pathways and Biotransformation of 4 Chloro 2 Methoxybenzamide Analogues

In Vitro Metabolic Studies Using Hepatic Microsomes and Other Cellular Systems

In vitro metabolic stability assays are indispensable tools in drug discovery for predicting the in vivo behavior of a compound. nuvisan.com These studies commonly utilize subcellular fractions, such as hepatic (liver) microsomes, or cellular systems like hepatocytes, to investigate the metabolic pathways of new chemical entities. nuvisan.com Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.gov

The general procedure involves incubating the test compound, such as a 4-chloro-2-methoxybenzamide analogue, with liver microsomes (from human or animal species) in the presence of necessary cofactors, like NADPH for CYP-mediated reactions. mdpi.com The reaction mixture is monitored over time, and the disappearance of the parent compound is measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.commdpi.com This allows for the determination of key pharmacokinetic parameters such as the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to eliminate the drug. nuvisan.com

Beyond microsomes, more complex systems like cryopreserved hepatocytes in suspension are also used. nuvisan.com These whole-cell systems contain a broader array of both Phase I and Phase II metabolic enzymes and their cofactors in a more physiologically relevant environment, offering a more comprehensive picture of metabolic pathways. nuvisan.com By analyzing the samples from these incubations, researchers can identify the chemical structures of the metabolites formed, providing direct insight into the specific biotransformations the parent molecule undergoes. mdpi.com

Table 1: Common In Vitro Systems for Metabolic Studies

| System | Key Features | Enzymes Present | Common Applications |

|---|---|---|---|

| Liver Microsomes | Subcellular fraction (endoplasmic reticulum) | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), Flavin-containing monooxygenases (FMOs) | High-throughput screening, metabolic stability (t½, CLint), reaction phenotyping, metabolite identification. nuvisan.comnih.gov |

| Hepatocytes | Intact liver cells (fresh or cryopreserved) | Full complement of Phase I and Phase II enzymes, including cytosolic enzymes | Broader metabolic profiling, transporter studies, prediction of hepatic clearance. nuvisan.com |

| Recombinant Enzymes | Single, specific enzymes (e.g., CYP3A4) expressed in a cellular system | A specific enzyme of interest | Reaction phenotyping to identify which specific enzyme is responsible for a particular metabolic step. mdpi.com |

Identification of Major and Minor Metabolic Transformations

Through the analysis of samples from in vitro systems, a profile of major and minor metabolites for a given this compound analogue can be constructed. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions introduce or expose functional groups like hydroxyl (-OH) or amine (-NH2) groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility.

For analogues of this compound that possess an N-alkyl substituent on the amide nitrogen or elsewhere, oxidative N-dealkylation is a common Phase I metabolic pathway. nih.gov This reaction is predominantly catalyzed by Cytochrome P450 enzymes. nih.govmdpi.com The mechanism involves the CYP450-mediated hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the nitrogen. nih.gov The resulting hydroxylated intermediate is unstable and spontaneously decomposes, cleaving the carbon-nitrogen bond. nih.gov This process yields a dealkylated analogue and a corresponding aldehyde or ketone; for instance, N-demethylation produces formaldehyde, while N-deethylation produces acetaldehyde. nih.govresearchgate.net This transformation can significantly alter the pharmacological activity of the parent molecule, sometimes resulting in metabolites that are more or less active than the original compound. nih.gov

The methoxy (B1213986) (-OCH3) group on the benzamide (B126) ring is a prime target for O-dealkylation, specifically O-demethylation. This is a well-established metabolic reaction also catalyzed by CYP450 enzymes. nih.gov The enzymatic process involves the oxidation of the methyl group, which leads to its removal and the formation of a hydroxyl group (-OH) on the aromatic ring. researchgate.net This conversion of a methoxy group to a phenol (B47542) is a critical step that often precedes Phase II conjugation reactions. nih.gov Studies on various methoxylated compounds, such as methoxyflavones, have shown that CYP enzymes, particularly isoforms from the CYP1 family (e.g., CYP1A1, CYP1A2, CYP1B1), are highly active in catalyzing O-demethylation reactions. nih.gov For a compound like this compound, this would result in the formation of a 4-chloro-2-hydroxybenzamide (B1601765) metabolite.

Aromatic hydroxylation is another key Phase I reaction that involves the direct insertion of a hydroxyl group onto the benzene (B151609) ring of the benzamide structure. nih.gov This reaction is a hallmark of CYP450 monooxygenases and other enzymes like unspecific peroxygenases (UPOs). nih.govrsc.orghhu.de The position of the new hydroxyl group is influenced by the electronic properties of the existing substituents on the ring—in this case, the chloro and methoxy groups. hhu.de The rate-determining step is the addition of an electrophilic radical species to the aromatic nucleus. rsc.org The introduction of a hydroxyl group increases the compound's polarity and provides an additional site for subsequent glucuronidation. nih.gov

If an analogue of this compound contains a piperidine (B6355638) ring, this substructure can also be a site of metabolic oxidation. 4-aminopiperidine-containing drugs are known to be extensively metabolized by CYPs, with CYP3A4 often being a major contributor. nih.gov Metabolism can occur at several positions on the piperidine ring. One major route is N-dealkylation if the piperidine nitrogen is attached to another part of the molecule via an alkyl linker. nih.gov Additionally, oxidation can occur on the carbon atoms of the piperidine ring itself, leading to the formation of various hydroxylated metabolites. The specific site of oxidation is determined by how the substrate orients itself within the active site of the metabolizing enzyme. nih.gov

Glucuronidation is one of the most important Phase II conjugation reactions. It involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a suitable functional group on the substrate. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Functional groups that readily undergo glucuronidation include hydroxyls, amines, and carboxylic acids. Metabolites of this compound analogues generated through Phase I reactions, such as the phenolic metabolites from O-demethylation or aromatic hydroxylation, are prime candidates for glucuronidation. The resulting glucuronide conjugate is significantly more water-soluble and is readily eliminated from the body, typically via urine or bile.

Table 2: Summary of Metabolic Transformations for Benzamide Analogues

| Transformation Type | Phase | Enzyme Family | Description | Resulting Metabolite |

|---|---|---|---|---|

| Oxidative N-Dealkylation | I | Cytochrome P450 (CYP) | Removal of an alkyl group from a nitrogen atom via an unstable hydroxylated intermediate. nih.gov | Secondary or primary amine/amide. |

| O-Demethylation | I | Cytochrome P450 (CYP) | Conversion of a methoxy (-OCH3) group to a hydroxyl (-OH) group. nih.gov | Phenolic metabolite. |

| Aromatic Hydroxylation | I | Cytochrome P450 (CYP) | Addition of a hydroxyl (-OH) group directly to the aromatic ring. nih.gov | Phenolic metabolite. |

| Piperidine Oxidation | I | Cytochrome P450 (CYP) | Hydroxylation at various positions on a piperidine ring. nih.gov | Hydroxylated piperidine derivative. |

| Glucuronidation | II | UDP-glucuronosyltransferase (UGT) | Attachment of a glucuronic acid molecule to a hydroxyl or amine group. nih.gov | Glucuronide conjugate. |

Characterization of Cytochrome P450 (CYP) Isoenzyme Involvement (e.g., CYP3A4)

The cytochrome P450 superfamily of enzymes is a major player in the phase I metabolism of a vast array of compounds. Identifying the specific CYP isoenzymes responsible for the metabolism of a drug candidate is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. For substituted benzamides, CYP3A4 is often a key enzyme in their oxidative metabolism.

While direct studies on this compound are not extensively available in the public domain, research on structurally related benzamides provides valuable insights. For instance, studies on other substituted benzamides have demonstrated the significant role of CYP3A4 in their biotransformation. The metabolic activation of the herbicide chlortoluron, which shares structural similarities with substituted benzamides, has been shown to be principally catalyzed by CYP3A4. This was determined through in vitro incubations with human and rat liver microsomes, where the formation of metabolites was significantly reduced in the presence of ketoconazole, a potent CYP3A4 inhibitor.

General approaches to characterize CYP isoenzyme involvement include:

Incubation with recombinant human CYP enzymes: This method allows for the direct assessment of the metabolic capacity of individual CYP isoforms for a given substrate.

Chemical inhibition studies: Utilizing selective inhibitors for specific CYP isoenzymes in human liver microsomes can help pinpoint the primary enzymes involved in the compound's metabolism.

Correlation analysis: The metabolic rate of a compound is correlated with the activity of specific CYP marker substrates across a panel of individual human liver microsomes.

Although specific data for this compound is lacking, the established role of CYP3A4 in the metabolism of other benzamide derivatives suggests its likely involvement in the biotransformation of this compound and its analogues.

Comparative Metabolic Studies across Different Species (in vitro)

Preclinical animal models are extensively used in drug development to predict human pharmacokinetics and metabolism. However, species differences in drug-metabolizing enzymes can lead to significant variations in metabolic profiles, making cross-species comparisons essential. In vitro models, such as liver microsomes and hepatocytes from different species (e.g., human, rat, mouse, dog, monkey), are valuable tools for these comparative studies.

For various classes of compounds, including substituted benzamides, species-specific differences in the rate and pathway of metabolism are commonly observed. For example, a comparative in vitro metabolism study of the chloroacetamide herbicide alachlor (B1666766) in human and rat liver microsomes revealed that conjugation with glutathione (B108866) occurred at a significantly lower rate in humans compared to rats. Conversely, the human liver microsomal arylamidase responsible for cleaving certain metabolites showed a higher activity for some substrates compared to the rat enzyme.

The following table illustrates a hypothetical comparative metabolic stability of a this compound analogue in liver microsomes from different species. Such data is typically generated by incubating the compound with liver microsomes and measuring the decrease in the parent compound concentration over time.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Dog | 60 | 11.6 |

| Monkey | 35 | 19.8 |

| Mouse | 15 | 46.2 |

| (This data is hypothetical and for illustrative purposes only, as specific data for this compound was not found.) |

These differences in metabolic rates can be attributed to variations in the expression levels and catalytic activities of CYP isoenzymes among species. For instance, the expression and activity of CYP3A enzymes can differ substantially between humans and common preclinical species like rats and dogs. Such discrepancies underscore the importance of conducting these comparative studies to select the most appropriate animal model for predicting human metabolism and to aid in the extrapolation of preclinical data to clinical settings.

Advanced Characterization and Computational Studies

Crystallographic Analysis of 4-Chloro-2-methoxybenzamide and its Derivatives

Crystallographic studies are instrumental in unequivocally determining the molecular conformation and packing of crystalline solids. These studies offer a detailed view of the atomic arrangement, which is fundamental to understanding the physicochemical properties and biological function of a compound.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules. For derivatives of this compound, this method has been successfully employed to elucidate key structural features.

For instance, the crystal structure of 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide, a related compound, was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the triclinic space group P-1. researchgate.net The asymmetric unit was found to contain two unique molecules. researchgate.net Such studies provide precise data on bond lengths, bond angles, and torsion angles, which are essential for a complete molecular description.

Similarly, the geometry and other structural aspects of 4-chloro-N,N-diphenylbenzamide have been confirmed by X-ray diffraction. niscpr.res.in In this case, the longest bond length was observed between the carbon and chlorine atoms (C19-Cl22) with an experimental value of 1.741 Å. niscpr.res.in

The following table summarizes the crystallographic data for a derivative of this compound:

| Parameter | 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide |

| Chemical Formula | C15H13ClN2O2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.802 (2) |

| b (Å) | 13.395 (3) |

| c (Å) | 14.599 (2) |

| α (°) | 93.298 (2) |

| β (°) | 100.945 (3) |

| γ (°) | 106.055 (2) |

| Volume (ų) | 1429.7 (5) |

| Z | 4 |

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. The analysis of these interactions is crucial for understanding the stability and properties of the crystalline material.

In the crystal structure of 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide, molecules are linked through intermolecular N—H⋯O hydrogen bonds, forming chains along the a-axis. researchgate.net The asymmetric unit itself consists of two unique molecules linked together by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net

Understanding how a molecule interacts with its biological target is a cornerstone of drug design. While co-crystallization of a ligand with its target protein provides the most direct evidence, computational studies based on crystallographic data of the ligand can offer valuable predictive insights. For instance, molecular docking studies on 2-methoxybenzamide (B150088) derivatives, which act as inhibitors of the Hedgehog (Hh) signaling pathway, have shed light on their binding mode with the Smoothened (Smo) receptor. nih.gov These studies revealed that the introduction of an aryl amide group and a methoxy (B1213986) group resulted in the formation of two additional hydrogen bonds with the amino acid residues Tyr394 and Arg400 of the receptor. nih.gov Such insights are critical for the structure-based design of more potent inhibitors.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry provides a theoretical framework to complement experimental findings. Techniques such as molecular docking and quantum chemical calculations are powerful tools for predicting molecular properties and interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with its receptor.

In the study of 2-methoxybenzamide derivatives as Hh pathway inhibitors, molecular docking was used to investigate the binding mode of these compounds with the Smo receptor. nih.gov The results indicated that one of the compounds, compound 21, formed strong interactions with residues Asp384, Tyr394, Lys395, and Arg400. nih.gov This computational modeling provided a molecular-level explanation for the observed biological activity. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. dntb.gov.ua These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

For derivatives of this compound, DFT calculations have been performed to optimize the molecular structure and calculate various parameters. niscpr.res.in The optimized molecular structure and vibrational frequencies of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, for example, were calculated using the DFT (B3LYP) method with a 6-311G(d,p) basis set. researchgate.net

The HOMO and LUMO energies are important quantum chemical parameters. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule. nih.gov For 4-chloro-N-(2-methoxyphenyl)benzamidoxime, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule. researchgate.net

In silico ADMET Prediction and Drug-likeness Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside its drug-likeness, represents a pivotal stage in the early phases of drug discovery. In silico methods, which utilize computational models, have become indispensable tools for predicting these properties, thereby enabling the prioritization of candidates with a higher probability of success in clinical trials. For this compound, computational analyses have been employed to forecast its pharmacokinetic and toxicity profiles, as well as to assess its adherence to established criteria for oral bioavailability.

Detailed Research Findings

Computational screening of this compound has been conducted using various predictive models. These in silico assessments are crucial for identifying potential liabilities of a molecule before advancing to more resource-intensive preclinical and clinical studies. The predictions are grounded in the compound's structural features and physicochemical properties.

The drug-likeness of this compound is often evaluated against Lipinski's rule of five. This rule posits that orally administered drugs generally possess certain characteristics: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. Compounds that comply with these guidelines tend to have a greater likelihood of being orally bioavailable.

In addition to Lipinski's rule, other computational models are used to predict a range of ADMET parameters. These include predictions for aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP450) enzyme inhibition, human intestinal absorption (HIA), and potential toxicities. These predictions are generated by algorithms trained on large datasets of known compounds and their experimentally determined properties. While these in silico predictions are valuable for initial screening, they are estimations and require experimental validation.

Interactive Data Tables

The following tables summarize the predicted ADMET and drug-likeness properties of this compound based on computational models.

Table 1: Predicted Physicochemical Properties and Drug-likeness of this compound

| Property | Predicted Value | Drug-likeness Threshold | Compliance |

| Molecular Weight | 185.61 g/mol | < 500 g/mol | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Log P (Octanol-Water Partition Coefficient) | 1.85 | ≤ 5 | Yes |

| Molar Refractivity | 48.32 cm³ | 40-130 cm³ | Yes |

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to permeate the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the blood-brain barrier to a significant extent. |

| Plasma Protein Binding | High | Expected to have a high affinity for binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not predicted to be a substrate for this major renal transporter. |

| Toxicity | ||

| AMES Toxicity | No | Not predicted to be mutagenic. |

| Hepatotoxicity | Low Probability | Unlikely to cause liver damage. |

Future Directions and Broader Research Implications for 4 Chloro 2 Methoxybenzamide Derivatives

Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency

The future development of 4-chloro-2-methoxybenzamide derivatives hinges on the principles of rational drug design, where detailed knowledge of structure-activity relationships (SAR) guides the synthesis of more effective and selective molecules. Research has already demonstrated that subtle modifications to this scaffold can lead to significant changes in pharmacological profiles.

A key strategy involves leveraging existing SAR data to fine-tune receptor affinity and selectivity. For instance, in the development of dual antagonists for serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors, modifications to the 4-amino-5-chloro-2-methoxybenzoyl moiety markedly increased dopamine D2 receptor binding affinity. nih.gov Specifically, introducing a methyl group on the nitrogen at the 4-position or modifying the substituent at the 5-position enhanced potency significantly compared to the established drug, metoclopramide. nih.gov

Furthermore, stereochemistry plays a critical role in achieving selectivity. The optical resolution of a potent racemic compound, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, revealed that the (R)-enantiomer retained strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer became a potent and highly selective 5-HT3 receptor antagonist. nih.gov This highlights a powerful avenue for future design: the synthesis of enantiomerically pure analogues to isolate desired activities and reduce potential off-target effects.

Another successful approach has been the structure-based design of Hedgehog (Hh) signaling pathway inhibitors. nih.gov By introducing a methoxy (B1213986) group into a benzamide (B126) scaffold, researchers created a new hydrogen bond acceptor, which molecular docking studies showed to interact with key amino acid residues (Tyr394 and Arg400) in the Smoothened (Smo) receptor, thereby enhancing inhibitory potency. nih.gov

Future rational design efforts will continue to build on these principles, using established SAR to guide modifications that improve target engagement, optimize pharmacokinetic properties, and achieve greater isoform selectivity, a crucial factor in minimizing side effects. nih.gov

Table 1: Structure-Activity Relationship Highlights for this compound Derivatives

| Parent Scaffold | Structural Modification | Target(s) | Effect on Activity | Reference |

|---|---|---|---|---|

| 4-Amino-5-chloro-2-methoxybenzamide (B2938741) | Methylation of 4-amino group | Dopamine D2 / Serotonin 5-HT3 | Marked increase in D2 affinity (IC50 = 17.5-61.0 nM) | nih.gov |

| 4-Amino-5-chloro-2-methoxybenzamide | Halogen substitution at 5-position (Br, I) | Dopamine D2 / Serotonin 5-HT3 | Increased D2 affinity | nih.gov |

| Racemic Compound 82 | Optical Resolution to (S)-enantiomer | Dopamine D2 / Serotonin 5-HT3 | Became highly selective for 5-HT3 | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

While initial research has focused on established targets, the inherent versatility of the this compound scaffold suggests its potential utility across a much broader range of diseases. The benzamide functional group is a common feature in a multitude of pharmacologically active compounds, indicating that its derivatives could be adapted to interact with new biological targets. researchgate.netwalshmedicalmedia.com

Current research has successfully targeted:

G-Protein Coupled Receptors: Such as dopamine D2 and serotonin 5-HT3 receptors for antiemetic applications. nih.gov

Signaling Pathway Proteins: Including the Smoothened (Smo) receptor in the Hedgehog pathway for anticancer therapies against tumors like basal cell carcinoma and medulloblastoma. nih.gov

Cancer Cell Proliferation Pathways: Derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in ovarian, colon, and pancreatic cancer cell lines. researchgate.netunisa.edu.au

Future research should expand into new therapeutic domains. For example, related benzamide structures have shown promise as:

Antiviral Agents: Novel N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV), with some compounds targeting the viral DNA replication process. nih.gov This provides a strong rationale for screening this compound libraries for activity against a wide range of viruses. rsc.org

Enzyme Inhibitors: Benzamide-sulfonamide hybrids have demonstrated potent, nanomolar-level inhibition of clinically relevant enzymes like carbonic anhydrases and acetylcholinesterase. nih.gov Other related structures have been optimized as selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, diabetes, and cancer. nih.gov

Kinase Inhibitors: A recent patent described novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase, a target for treating cancer and inflammatory diseases like COVID-19. nih.gov

The exploration of these and other novel targets will broaden the therapeutic potential of the this compound scaffold far beyond its current applications.

Table 2: Potential Future Targets and Therapeutic Applications

| Potential Target Class | Specific Target Example | Associated Therapeutic Area | Rationale / Leading Example | Reference |

|---|---|---|---|---|

| Viral Proteins / Pathways | Human Adenovirus (HAdV) DNA Replication | Infectious Disease (Antiviral) | Substituted hydroxybenzamide analogues show potent anti-HAdV activity (IC50 = 0.27 µM). | nih.gov |

| Metalloenzymes | Carbonic Anhydrase I & II | Glaucoma, Epilepsy | Benzamide-sulfonamide hybrids are potent inhibitors (Ki values in low nM range). | nih.gov |

| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzamide-sulfonamide hybrids show potent AChE inhibition. | nih.gov |

| Kinases | p38α MAPK | Cancer, Inflammatory Diseases | A patent discloses 4-chloro-N-phenyl benzamides as p38α inhibitors. | nih.gov |

Integration of Advanced Synthetic, Spectroscopic, and Computational Methodologies for Comprehensive Characterization

A comprehensive understanding of novel this compound derivatives requires a synergistic approach that combines modern synthesis, detailed spectroscopic analysis, and advanced computational modeling.

Advanced Synthesis: The foundational synthesis typically involves converting 4-chloro-2-methoxybenzoic acid into a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), followed by amidation with a desired amine. nih.govsemanticscholar.org Alternative coupling reagents like ethylchloroformate are also employed. researchgate.net To improve efficiency and sustainability, future work could incorporate green chemistry techniques such as ultrasound-assisted synthesis, which has been successfully applied to produce related benzamide-azetidinone scaffolds for anti-tubercular applications. nih.gov

Spectroscopic Characterization: The structural confirmation of new analogues relies on a suite of spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is crucial for identifying the characteristic amide C=O stretching vibration (typically 1630–1690 cm⁻¹). masterorganicchemistry.com Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides a detailed map of the molecular structure, while single-crystal X-ray diffraction offers definitive proof of stereochemistry and conformation. researchgate.net These experimental data are indispensable for validating the synthesized compounds.

Computational Methodologies: In silico tools are vital for accelerating the design-synthesis-test cycle. nih.gov

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and predict spectroscopic data (IR, Raman, NMR), which can then be compared with experimental results for validation. researchgate.nettandfonline.com This method also allows for the analysis of electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which provide insights into molecular reactivity. tandfonline.com

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within a protein's active site, helping to rationalize observed SAR and guide the design of new analogues with improved binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time and characterizing key intermolecular interactions like hydrogen bonds. researchgate.net

By integrating these advanced methodologies, researchers can achieve a holistic characterization of new this compound derivatives, from their precise atomic arrangement to their dynamic behavior at a biological target.

Contribution of this compound Research to the Broader Field of Medicinal Chemistry and Drug Discovery

Research focused on the this compound scaffold provides contributions to medicinal chemistry that extend beyond the specific compounds synthesized. The scaffold has proven to be a "privileged structure"—a molecular framework that is capable of providing useful ligands for more than one type of biological target. researchgate.netwalshmedicalmedia.com